Cyclopolymerization Kinetics: Soluble Cyclic Polymer Formation vs. Linear Polymer Analogs
Diallylcyanamide undergoes a radical cyclopolymerization to form a soluble cyclic polymer. Kinetic analysis reveals that the overall polymerization rate is first-order with respect to initiator concentration and either first- or second-order with respect to monomer concentration, depending on the solvent used [1]. This cyclopolymerization behavior contrasts sharply with mono-allyl monomers (e.g., allyl cyanamide) or diallylamine, which typically form linear or crosslinked polymers. Notably, the molecular weight of the resulting poly(diallylcyanamide) is independent of initiator and monomer concentrations, a characteristic that distinguishes it from conventional chain-growth polymerizations where molecular weight is inversely related to initiator concentration [1].
| Evidence Dimension | Polymerization Rate Order (Initiator) |
|---|---|
| Target Compound Data | First-order |
| Comparator Or Baseline | Mono-allyl monomers (e.g., allyl compounds): typically first-order in initiator but form linear polymers; Diallylamine: cyclopolymerization but often with different solvent-dependent kinetics. |
| Quantified Difference | The cyclopolymerization pathway leads to soluble cyclic polymers with molecular weight independent of initiator/monomer concentration, a property not observed in linear allyl polymerizations. |
| Conditions | Radical polymerization with initiator, solvent-dependent analysis (bulk or solution). |
Why This Matters
This unique polymerization behavior dictates polymer architecture and solubility, making diallylcyanamide essential for synthesizing soluble cyclic polymers not accessible from simpler allyl monomers.
- [1] Uno, K., Tsuruoka, K., & Iwakura, Y. (1968). Cyclopolymerization of diallylcyanamide. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(1), 85-93. View Source
